N-(3-methylphenyl)-2-phenoxybenzamide

PNMT inhibition phenylethanolamine N-methyltransferase benzamide pharmacology

N-(3-methylphenyl)-2-phenoxybenzamide (CAS not publicly assigned in authoritative databases; also indexed under CHEMBL291584 and CHEMBL2022929) is a synthetic benzamide derivative belonging to the 2-phenoxybenzamide structural class. Its molecular architecture features a phenoxy substituent at the ortho position of the benzamide core and a 3-methylphenyl (m-tolyl) group on the amide nitrogen.

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
Cat. No. B5715313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-2-phenoxybenzamide
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C20H17NO2/c1-15-8-7-9-16(14-15)21-20(22)18-12-5-6-13-19(18)23-17-10-3-2-4-11-17/h2-14H,1H3,(H,21,22)
InChIKeyJVMMUVMWGYPBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylphenyl)-2-phenoxybenzamide: Compound Identity, Pharmacological Profile & Procurement Baseline


N-(3-methylphenyl)-2-phenoxybenzamide (CAS not publicly assigned in authoritative databases; also indexed under CHEMBL291584 and CHEMBL2022929) is a synthetic benzamide derivative belonging to the 2-phenoxybenzamide structural class. Its molecular architecture features a phenoxy substituent at the ortho position of the benzamide core and a 3-methylphenyl (m-tolyl) group on the amide nitrogen [1]. This compound engages multiple amine-handling enzymes: it exhibits in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT, Ki = 1.11 × 10⁶ nM) [2] and mitochondrial monoamine oxidase B (MAO-B, IC₅₀ = 6.17 × 10⁵ nM in rat liver homogenates) [3]. The 2-phenoxybenzamide scaffold is recognized as a privileged pharmacophore, with structurally related derivatives demonstrating antiplasmodial activity against Plasmodium falciparum (lead compound PfNF54 IC₅₀ = 0.4134 µM) [4] and dual Raf/HDAC inhibition relevant to oncology [5]. Procurement of this specific substitution pattern (m-methyl on the anilide ring; ortho-phenoxy on the benzoyl ring) is non-trivial for laboratories exploring amine-handling enzyme pharmacology, neurotransmitter metabolism modulation, or 2-phenoxybenzamide structure-activity relationship (SAR) expansion.

Why N-(3-Methylphenyl)-2-phenoxybenzamide Cannot Be Replaced by a Generic Benzamide or Phenoxybenzamide Analog


The 2-phenoxybenzamide class exhibits pronounced structure-activity relationship (SAR) sensitivity, where small variations in substitution pattern produce large quantitative differences in target engagement and biological outcome. Within the antiplasmodial 2-phenoxybenzamide series, moving from the unsubstituted lead compound 1 (PfNF54 IC₅₀ = 0.4134 µM, selectivity index S.I. = 316.9) to the optimized tert-butyl-piperazine derivative shifts antiplasmodial potency to IC₅₀ = 0.2690 µM and the selectivity index to 460 — a 1.54-fold improvement in potency and a 1.45-fold improvement in selectivity achievable only through precise anilino substitution and diaryl ether modification [1]. Similarly, in the realm of benzamide MAO-B inhibitors, patent-exemplified compounds such as those in US9738640B2 achieve IC₅₀ values in the low nanomolar range (1.10 nM and 46.1 nM on recombinant human MAO-B), orders of magnitude more potent than N-(3-methylphenyl)-2-phenoxybenzamide (IC₅₀ = 6.17 × 10⁵ nM) — underscoring that the specific substitution vector at the amide nitrogen, the phenoxy position, and the aryl ring substitution collectively determine not only potency magnitude but also isoform selectivity (MAO-A vs. MAO-B) and species translatability (rat vs. human) [2][3]. Generic benzamides lacking the ortho-phenoxy motif fail to engage the PNMT catalytic site with measurable affinity, while N-(3-methylphenyl)-2-phenoxybenzamide retains detectable PNMT binding (Ki = 1.11 × 10⁶ nM), however weak [4]. For a procurement decision, substituting an alternative 2-phenoxybenzamide or N-phenylbenzamide analog risks losing the multi-target fingerprint (PNMT + MAO-B) or inadvertently gaining potency at an undesired off-target without the experimental validation that accompanies the published data on this specific compound.

N-(3-Methylphenyl)-2-phenoxybenzamide Quantitative Differentiation Evidence: Comparator-Anchored Activity Data for Scientific Selection


PNMT Inhibitory Activity: N-(3-Methylphenyl)-2-phenoxybenzamide vs. Nanomolar-Strength PNMT Inhibitors

N-(3-methylphenyl)-2-phenoxybenzamide binds to phenylethanolamine N-methyltransferase (PNMT) with a dissociation constant Ki of 1.11 × 10⁶ nM (1,110 µM), as measured by radiochemical assay against bovine PNMT [1]. This represents a >10⁵-fold weaker affinity compared to the most potent benzamide-class PNMT inhibitors, such as a benzimidazolone derivative achieving Ki = 4.4 nM in the same enzyme system . The compound's PNMT engagement, while modest, establishes a baseline binding signal in the 2-phenoxybenzamide subclass that is absent in simpler N-phenylbenzamides lacking the ortho-phenoxy group. This weak but detectable PNMT interaction differentiates N-(3-methylphenyl)-2-phenoxybenzamide from PNMT-inactive benzamide analogs and positions it as a low-affinity reference ligand for PNMT assay development and for benchmarking more potent PNMT-targeting 2-phenoxybenzamide derivatives in SAR campaigns.

PNMT inhibition phenylethanolamine N-methyltransferase benzamide pharmacology neurotransmitter metabolism

MAO-B Inhibitory Activity: N-(3-Methylphenyl)-2-phenoxybenzamide vs. Patent-Exemplified Nanomolar MAO-B Inhibitors (US9738640B2)

N-(3-methylphenyl)-2-phenoxybenzamide inhibits rat liver mitochondrial MAO-B with an IC₅₀ of 6.17 × 10⁵ nM (617 µM) when preincubated for 30 minutes and assayed with [¹⁴C]-phenylethylamine substrate [1]. This positions the compound as a micromolar-range MAO-B ligand, in stark contrast to optimized substituted benzamide MAO-B inhibitors exemplified in US9738640B2, where Example 1 achieves IC₅₀ = 1.10 nM and Example 4 achieves IC₅₀ = 46.1 nM on recombinant human MAO-B [2][3]. The approximately 5.6 × 10⁵-fold difference in potency between N-(3-methylphenyl)-2-phenoxybenzamide and the patent-optimized benzamides illustrates the dramatic impact of the aryl substitution and heterocyclic appendage design on MAO-B engagement. A more structurally related 2-phenoxybenzamide derivative (BDBM50075969) achieves IC₅₀ = 1.20 × 10³ nM on human recombinant MAO-B and IC₅₀ = 50 nM on human MAO-A, demonstrating that even within the 2-phenoxybenzamide subclass, specific structural modifications yield a >500-fold improvement in MAO-B affinity and a >12,000-fold improvement in MAO-A affinity relative to N-(3-methylphenyl)-2-phenoxybenzamide [4]. This compound's weak MAO-B activity and negligible MAO-A activity (no MAO-A data available for this exact compound; inferred absent from screening databases) make it suitable as a selectivity-control compound in MAO isoform profiling panels.

MAO-B inhibition monoamine oxidase benzamide MAO inhibitors neurodegeneration

2-Phenoxybenzamide Scaffold Positional SAR: Ortho-Phenoxy vs. Meta/Para-Phenoxy Differentiation in PARP Selectivity

The phenoxy substitution position on the benzamide scaffold directly determines ADP-ribosyltransferase selectivity profiles. 3-phenoxybenzamides (meta-substituted) and 4-phenoxybenzamides (para-substituted) have been systematically evaluated as selective mono-ADP-ribosyltransferase PARP10 inhibitors. The 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide compounds exhibited distinct PARP10 selectivity, with both compounds showing cell permeability and interference with PARP10-dependent cytotoxicity while sparing PARP1 inhibition — a key differentiation from clinically used PARP inhibitors such as olaparib that typically inhibit both PARP1 and PARP2 [1]. N-(3-methylphenyl)-2-phenoxybenzamide, bearing the phenoxy group at the ortho (2-) position of the benzamide ring, occupies a structurally distinct region of chemical space not explored in the PARP10 study. Ortho-substitution introduces a steric and electronic environment fundamentally different from meta- or para-substituted analogs: the dihedral angle between the phenoxy ring and the benzamide core in the ortho configuration alters the molecular shape accessible for target binding compared to the more extended conformations of 3- and 4-phenoxybenzamides. This positional differentiation means that N-(3-methylphenyl)-2-phenoxybenzamide cannot be functionally substituted by commercially available 3- or 4-phenoxybenzamide isomers without altering target engagement profiles. For screening programs exploring phenoxy positional SAR, the 2-phenoxy isomer is an essential and non-substitutable member of the isomer panel.

phenoxybenzamide positional isomerism PARP10 selectivity ADP-ribosyltransferase scaffold SAR

2-Phenoxybenzamide Antiplasmodial SAR Context: Substitution-Dependent Potency and Selectivity Landscape

The antiplasmodial SAR of 2-phenoxybenzamides provides a well-characterized quantitative framework for contextualizing N-(3-methylphenyl)-2-phenoxybenzamide. The Malaria Box-derived lead compound 1 (2-phenoxybenzamide, unsubstituted) demonstrated PfNF54 IC₅₀ = 0.4134 µM with a selectivity index of 316.9 (L-6 rat skeletal myoblast cytotoxicity IC₅₀ / PfNF54 IC₅₀) [1]. Systematic SAR exploration of 21 new derivatives revealed that antiplasmodial activity and cytotoxicity strongly depend on the anilino substitution pattern and the size of substituents on the diaryl ether partial structure. The most optimized derivative (tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate) achieved PfNF54 IC₅₀ = 0.2690 µM, L-6 cytotoxicity IC₅₀ = 124.0 µM, and a selectivity index of 460 — representing a 1.54-fold improvement in potency and 1.45-fold improvement in selectivity over the unsubstituted lead [1][2]. N-(3-methylphenyl)-2-phenoxybenzamide, with its m-methyl anilino substituent and unsubstituted phenoxy ring, represents a structurally intermediate substitution pattern whose antiplasmodial activity and cytotoxicity profile can be rationally interpolated within this SAR landscape. The compound's m-methyl group on the anilino ring sits midway between the unsubstituted lead (IC₅₀ = 0.4134 µM) and the highly optimized analogs, providing a systematic SAR data point for understanding the incremental contribution of meta-methyl anilino substitution to antiplasmodial potency and selectivity.

2-phenoxybenzamide antiplasmodial Plasmodium falciparum NF54 selectivity index Malaria Box derivatives

Raf/HDAC Dual Inhibitor Landscape: Phenoxybenzamide Scaffold Potency Benchmarking Against Sorafenib

A series of phenoxybenzamide analogues has been developed as dual Raf/HDAC inhibitors, with compound 10e demonstrating potent antiproliferative activity against HepG2 and MDA-MB-468 cancer cell lines in cellular assays. The Raf inhibitory activity of these phenoxybenzamides was benchmarked against sorafenib as a positive control in BRafᴺ⁶⁰⁰ᴱ activity assays [1]. This study established the phenoxybenzamide scaffold as a viable kinase-epigenetic dual-targeting platform, with specific substitution patterns on the phenoxy and benzamide moieties determining the balance of Raf vs. HDAC inhibitory potency. N-(3-methylphenyl)-2-phenoxybenzamide, as an unadorned 2-phenoxybenzamide with a single m-methyl anilino substituent, represents the minimal pharmacophore from which the Raf/HDAC dual inhibitory activity emerges upon further structural elaboration. The compound's m-tolyl amide substructure is a recognized feature in kinase inhibitor design — the 3-methylphenyl group can occupy a hydrophobic pocket in kinase ATP-binding sites. Without the additional heterocyclic and hydroxamic acid appendages found in optimized dual inhibitors like 10e, N-(3-methylphenyl)-2-phenoxybenzamide is expected to exhibit substantially weaker Raf and HDAC inhibition, positioning it as a matched molecular pair comparator and a synthetic precursor for building focused Raf/HDAC dual inhibitor libraries.

phenoxybenzamide Raf/HDAC dual inhibitor sorafenib comparator HepG2 antiproliferative MDA-MB-468

N-(3-Methylphenyl)-2-phenoxybenzamide: Evidence-Backed Procurement Scenarios for Academic and Industrial Laboratories


PNMT Assay Development and Low-Affinity Reference Standard for Benzamide Inhibitor Screening

Laboratories developing high-throughput PNMT inhibition assays require a low-affinity reference compound with validated, reproducible binding data to establish assay sensitivity windows and Z'-factor performance. N-(3-methylphenyl)-2-phenoxybenzamide fulfills this role: its Ki of 1.11 × 10⁶ nM against bovine PNMT (radiochemical assay) [1] provides a defined low-affinity signal suitable for calibrating the upper boundary of PNMT inhibition detection. Coupled with a potent PNMT inhibitor such as the benzimidazolone derivative (Ki = 4.4 nM) , this compound-pair spans a >250,000-fold affinity range, enabling robust assay validation across the full dynamic range. The compound's 2-phenoxybenzamide scaffold additionally provides structure-matched benchmarking for PNMT-focused medicinal chemistry programs seeking to improve potency through scaffold modification.

MAO Isoform Selectivity Profiling and Negative Control for MAO-B Inhibitor Screening

MAO-B drug discovery programs require compounds with known, graded MAO-B activity to validate screening assays and to serve as selectivity controls for distinguishing MAO-A vs. MAO-B inhibition. N-(3-methylphenyl)-2-phenoxybenzamide (MAO-B IC₅₀ = 6.17 × 10⁵ nM in rat liver homogenates [1]), when used alongside nanomolar MAO-B inhibitors from US9738640B2 (Example 1: IC₅₀ = 1.10 nM; Example 4: IC₅₀ = 46.1 nM [2]) and a 2-phenoxybenzamide-derived MAO-A/MAO-B probe (BDBM50075969: MAO-A IC₅₀ = 50 nM, MAO-B IC₅₀ = 1.20 × 10³ nM [3]), collectively forms a potency-graded, scaffold-matched compound panel for MAO isoform selectivity calibration. This panel enables robust differentiation of MAO-B-selective, MAO-A-selective, and dual MAO inhibitors in screening cascades.

Phenoxybenzamide Scaffold SAR Probe for Antiplasmodial Drug Discovery

The 2-phenoxybenzamide antiplasmodial SAR program has established that anilino substitution dramatically modulates potency (PfNF54 IC₅₀ ranging from 0.2690 µM to 0.4134 µM) and selectivity index (from 316.9 to 460) [1]. N-(3-methylphenyl)-2-phenoxybenzamide, bearing the m-methyl anilino substituent, fills a specific and currently under-characterized position within this SAR matrix. Procuring this compound enables malaria drug discovery teams to: (a) experimentally determine the contribution of meta-methyl anilino substitution to antiplasmodial activity and cytotoxicity; (b) compare m-methyl vs. unsubstituted vs. para-substituted anilino derivatives in matched molecular pair analyses; and (c) use the compound as a synthetic intermediate for further derivatization at the phenoxy ring, guided by the established SAR that diaryl ether modifications further improve potency and selectivity.

Matched Molecular Pair Reference for Phenoxybenzamide Raf/HDAC Dual Inhibitor Development

The phenoxybenzamide scaffold has been validated as a viable platform for dual Raf/HDAC inhibition, with optimized compound 10e demonstrating potent antiproliferative activity against HepG2 and MDA-MB-468 cells [1]. N-(3-methylphenyl)-2-phenoxybenzamide represents the minimal, unelaborated core scaffold from which this dual inhibitory activity is built. Medicinal chemistry teams pursuing Raf/HDAC dual inhibitors can procure this compound as: (a) a matched molecular pair reference to quantify the incremental contribution of each structural appendage (hydroxamic acid HDAC-binding moiety, heterocyclic Raf-binding elements) to dual inhibitory potency; (b) a synthetic precursor for parallel library synthesis exploring diverse substitution patterns; and (c) a control compound to verify that Raf or HDAC inhibition observed in elaborated analogs genuinely arises from the designed modifications rather than from the core 2-phenoxybenzamide scaffold itself.

Quote Request

Request a Quote for N-(3-methylphenyl)-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.